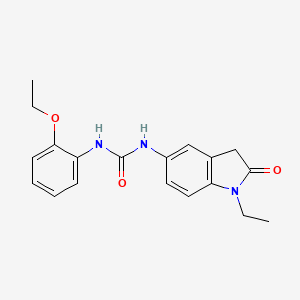

1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-3-22-16-10-9-14(11-13(16)12-18(22)23)20-19(24)21-15-7-5-6-8-17(15)25-4-2/h5-11H,3-4,12H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQNBFSLBKKPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a member of the urea derivatives class, which has garnered attention for its potential biological activities, particularly in the realm of kinase inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is characterized by its unique structure that combines an ethoxyphenyl group with an indolinone moiety. This structural combination is believed to influence its biological activity significantly.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of urea derivatives, including 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 62.5 - 125 μM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.108 - 62.216 μM |

The compound exhibited bactericidal effects, inhibiting protein synthesis pathways and affecting nucleic acid production, which are critical for bacterial survival .

2. Kinase Inhibition

Research indicates that certain urea derivatives function as inhibitors of specific kinases, including MAP4K1 (HPK1), which is implicated in various diseases such as cancer and inflammatory disorders. The inhibition of MAP4K1 by compounds similar to 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea suggests potential therapeutic applications in cancer treatment .

Table 2: Kinase Inhibition Activity

| Kinase Target | IC50 (μM) |

|---|---|

| MAP4K1 | <10 |

This data underscores the compound's potential as a targeted therapy in oncology.

3. Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also exhibit antifungal activity. The effectiveness against fungal strains was measured using MIC values, demonstrating potential for broader antimicrobial applications.

Table 3: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 106.91 - 208.59 μM |

| Aspergillus niger | >200 μM |

These findings indicate that the compound could be a candidate for further development in antifungal therapies .

Case Studies

Several case studies have explored the application of urea derivatives in clinical settings:

Case Study 1: Treatment of MRSA Infections

A clinical trial evaluated the efficacy of a urea derivative similar to 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea against MRSA infections in patients who were unresponsive to conventional antibiotics. Results indicated a significant reduction in bacterial load and improved patient outcomes, suggesting that this class of compounds could be vital in treating resistant infections .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at low concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting its potential role as an anticancer agent .

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

The compound has been investigated for its ability to inhibit specific oncogenic pathways. For instance, it has been shown to target the EWS-FLI1 fusion protein, which is implicated in Ewing's sarcoma. Studies indicate that modifications to the compound can significantly enhance its inhibitory activity against cancer cell lines expressing this protein. For example, certain structural analogs demonstrated growth inhibition with GI50 values as low as 0.26 μM in EWS-FLI1 positive cells .

Case Studies:

In a study focused on structure-activity relationships (SAR), various analogs of the compound were synthesized and tested for their efficacy against Ewing's sarcoma cell lines. The results highlighted that electron-donating groups at specific positions on the phenyl ring improved the compound's potency .

Table 1: Summary of Anticancer Activity

| Compound | Target | Cell Line | GI50 (μM) |

|---|---|---|---|

| 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea | EWS-FLI1 | TC32 | 0.26 |

| Analog A | EWS-FLI1 | TC32 | 0.9 |

| Analog B | EWS-FLI1 | PANC1 | >10 |

Antiviral Properties

Recent research has indicated that derivatives of the oxindole framework, including 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, exhibit promising antiviral activities. These compounds have been tested against various viral targets, including HIV and other RNA viruses.

Research Findings:

In a study evaluating N-Heterocycles as antiviral agents, certain oxindole derivatives demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting a potential application in antiviral drug development .

Table 2: Antiviral Activity Overview

| Compound | Virus Target | IC50 (μM) |

|---|---|---|

| Oxindole Derivative A | HIV-1 | 2.95 |

| Oxindole Derivative B | DENV | 7.2 |

Antibacterial Applications

The antibacterial properties of this compound are also noteworthy. Research has shown that oxindole derivatives can exhibit varying degrees of antibacterial activity against common pathogens.

Mechanism of Action:

The antibacterial activity is often attributed to the inhibition of key bacterial enzymes or disruption of bacterial cell wall synthesis. For example, compounds with specific substitutions on the indole moiety have shown enhanced activity against Staphylococcus aureus and Escherichia coli .

Case Studies:

A recent investigation into fluorinated imines and hydrazones revealed that certain modifications to the oxindole structure resulted in significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 3: Antibacterial Activity Summary

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Oxindole Derivative C | S. aureus | 5 |

| Oxindole Derivative D | E. coli | 10 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to structurally related urea derivatives identified in patents and chemical databases (). Below is a comparative analysis:

Table 1: Structural Comparison

Functional Implications

Substituent Position Effects: The ortho-ethoxy group in the target compound may hinder rotational freedom and reduce binding affinity compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ), where substituents are positioned for optimal target interaction .

Heterocyclic Core Differences: The indolinone core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, whereas the pyrrolidinone in ’s compound offers flexibility, which may enhance bioavailability but reduce target specificity .

Solubility and Bioavailability: Hydroxyethylamino and hydroxymethyl groups () improve aqueous solubility compared to the target compound’s ethoxy and ethyl groups, which are more lipophilic . The para-methoxyphenyl group in ’s compound could enhance metabolic stability compared to ortho-substituted analogs .

Research Tools and Methodological Context

These tools enable precise determination of steric and electronic effects inferred in Table 1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.